molecular formula C11H13NO4 B8295152 (+/-)-3-(3-Nitrophenyl)pentanoic acid

(+/-)-3-(3-Nitrophenyl)pentanoic acid

Cat. No.: B8295152
M. Wt: 223.22 g/mol
InChI Key: JDTSGYHXRDOSCX-UHFFFAOYSA-N
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Description

(+/-)-3-(3-Nitrophenyl)pentanoic acid is a chiral carboxylic acid derivative characterized by a pentanoic acid backbone substituted at the third carbon with a 3-nitrophenyl group.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-(3-nitrophenyl)pentanoic acid

InChI

InChI=1S/C11H13NO4/c1-2-8(7-11(13)14)9-4-3-5-10(6-9)12(15)16/h3-6,8H,2,7H2,1H3,(H,13,14)

InChI Key

JDTSGYHXRDOSCX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Influence

The compound belongs to the broader class of substituted pentanoic acids. Key structural analogs include:

  • Pentanoic acid (Valeric acid): The simplest form, lacking substituents, is widely studied for its role in metabolism and industrial applications .
  • 4-Oxo-pentanoic acid ethyl ester: Features a ketone group at the fourth carbon and an ethyl ester, altering volatility and reactivity compared to carboxylic acids .
  • Amino ketones pentanoic acid (ALA): Used in photodynamic therapy (PDT), this derivative contains an amino-ketone moiety, enabling light-activated therapeutic effects .

Key Structural Differences :

  • The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (lower pKa) compared to unsubstituted pentanoic acid.
  • Unlike esters (e.g., ethyl pentanoate ), the free carboxylic acid group enhances hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

Physical and Thermodynamic Properties

While specific data for (+/-)-3-(3-Nitrophenyl)pentanoic acid is unavailable, comparisons can be drawn from analogous compounds:

Property Pentanoic Acid 4-Oxo-pentanoic acid ethyl ester Ethyl pentanoate (+/-)-3-(3-Nitrophenyl)pentanoic acid (Inferred)
Molecular Weight (g/mol) 102.13 144.17 130.18 ~237.23
Boiling Point (°C) 186–187 202.67 (at 507.5 kPa) 145–146 Likely >250 (due to nitro group polarity)
Solubility Miscible in polar solvents Low water solubility Low water solubility Moderate in polar aprotic solvents (e.g., DMSO)

Notes:

  • The nitro group increases molecular weight and boiling point due to enhanced dipole interactions.
  • Solubility in water is likely reduced compared to unsubstituted pentanoic acid but higher than ester derivatives .

Chemical Reactivity

  • Acidity : The nitro group’s electron-withdrawing effect likely lowers the pKa of the carboxylic acid group compared to valeric acid (pKa ~4.8).
  • Stability : Nitroaromatic compounds are generally stable but may undergo reduction under biological conditions to form amine derivatives.
  • Esterification: Unlike ethyl pentanoate , the nitro-substituted variant may resist esterification due to steric hindrance.

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